Cas no 51591-01-6 (2,2'-Bipiperidine dihydrochloride)

2,2'-Bipiperidine dihydrochloride 化学的及び物理的性質
名前と識別子
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- 2,2'-Bipiperidine dihydrochloride
- 2,2''-BIPIPERIDINE DIHYDROCHLORIDE
- 2,2-BIPIPERIDINE DIHYDROCHLORIDE
- 2,2-bipiperidine dihyalrochloride
- 2-piperidin-2-ylpiperidine dihydrochloride
- AK104537
- ANW-71233
- CTK8C4184
- MolPort-003-987-725
- DTXSID00647575
- 2-(2-piperidinyl)piperidine dihydrochloride
- DB-337823
- 2,2'-Bipiperidine--hydrogen chloride (1/2)
- 51591-01-6
- AKOS015894532
- 2,2'-Bipiperidinedihydrochloride
- 2-piperidin-2-ylpiperidine;dihydrochloride
- A828674
- 1215020-93-1
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- インチ: InChI=1S/C10H20N2.2ClH/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;;/h9-12H,1-8H2;2*1H
- InChIKey: IPPPGUISBCIWMG-UHFFFAOYSA-N
- ほほえんだ: C1CCNC(C1)C2CCCCN2.Cl.Cl
計算された属性
- せいみつぶんしりょう: 240.116
- どういたいしつりょう: 240.116
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 120
- 共有結合ユニット数: 3
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 24.1A^2
2,2'-Bipiperidine dihydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM179581-5g |
2,2-bipiperidine dihydrochloride |
51591-01-6 | 95% | 5g |
$468 | 2023-01-09 | |
Chemenu | CM179581-5g |
2,2-bipiperidine dihydrochloride |
51591-01-6 | 95% | 5g |
$468 | 2021-08-05 | |
Alichem | A129007449-5g |
2,2'-Bipiperidine dihydrochloride |
51591-01-6 | 95% | 5g |
$404.00 | 2023-09-01 | |
Crysdot LLC | CD11112458-5g |
2,2'-Bipiperidine dihydrochloride |
51591-01-6 | 95+% | 5g |
$495 | 2024-07-17 |
2,2'-Bipiperidine dihydrochloride 関連文献
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
-
8. Back matter
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
2,2'-Bipiperidine dihydrochlorideに関する追加情報
Professional Introduction to 2,2'-Bipiperidine dihydrochloride (CAS No. 51591-01-6)
2,2'-Bipiperidine dihydrochloride, with the chemical formula C10H20N2.HCl2, is a significant compound in the field of pharmaceutical chemistry and medicinal research. Its unique structural framework, featuring two piperidine rings linked by a methylene bridge, imparts distinct pharmacological properties that make it a valuable intermediate in the synthesis of various bioactive molecules. This introduction provides an in-depth exploration of the compound's chemical characteristics, synthetic pathways, and its emerging applications in modern drug discovery.
The molecular structure of CAS No. 51591-01-6 exhibits a high degree of conformational flexibility due to the presence of two nitrogen atoms capable of hydrogen bonding. This structural feature is pivotal in modulating its interactions with biological targets, particularly enzymes and receptors involved in therapeutic pathways. The dihydrochloride salt form enhances its solubility in aqueous systems, facilitating its use in solution-based assays and formulations.
In recent years, 2,2'-bipiperidine dihydrochloride has garnered attention as a key building block in the development of small-molecule drugs. Its bipiperidine moiety is frequently incorporated into kinase inhibitors, antiviral agents, and neurokinin receptor antagonists. For instance, derivatives of this compound have shown promise in targeting Janus kinases (JAKs), which play a crucial role in inflammatory and autoimmune diseases. The ability to fine-tune the pharmacophore by substituting functional groups at the piperidine rings allows for the optimization of potency, selectivity, and pharmacokinetic profiles.
The synthesis of CAS No 51591-01-6 typically involves multi-step organic transformations starting from readily available precursors such as 1,4-diaminobutane or cyclohexanone derivatives. A common synthetic route includes condensation reactions followed by salt formation to yield the dihydrochloride salt. Advances in catalytic methods have improved the efficiency and scalability of these processes, making it more feasible for industrial-scale production. Recent studies have also explored greener synthetic protocols employing biocatalysis or microwave-assisted reactions to minimize environmental impact.
One of the most compelling aspects of 2,2'-bipiperidine dihydrochloride is its versatility in medicinal chemistry. Researchers have leveraged its scaffold to design molecules with enhanced binding affinity and reduced off-target effects. For example, a recent publication demonstrated the use of this compound in developing novel antipsychotic agents by modifying the substituents on the piperidine rings to target specific serotonin receptors (e.g., 5-HT2A). Such modifications highlight its potential as a platform for structure-activity relationship (SAR) studies.
The pharmaceutical industry has also explored CAS No 51591-01-6 as a precursor for prodrugs designed to improve bioavailability or targeted delivery. By incorporating this moiety into drug molecules, researchers can modulate metabolic stability and tissue distribution. This approach has been particularly relevant in oncology, where prodrugs designed for tumor-specific activation offer a promising strategy for precision medicine.
Emerging applications extend beyond traditional small-molecule therapeutics. The unique coordination properties of the bipiperidine nitrogen atoms make this compound a candidate for metal chelation therapy. In particular, derivatives have been investigated for their ability to bind transition metals like ruthenium or platinum, which are used in targeted radionuclide therapy for cancer treatment. Preliminary data suggest that such complexes exhibit improved tumor localization and reduced systemic toxicity compared to conventional chemotherapeutic agents.
In conclusion, 2,2'-Bipiperidine dihydrochloride represents a versatile and pharmacologically relevant compound with broad applications in drug discovery and development. Its structural features enable fine-tuning of biological activity through strategic modifications, making it indispensable for medicinal chemists seeking innovative therapeutic solutions. As research continues to uncover new synthetic methodologies and pharmacological targets, the significance of this compound is expected to grow further within the pharmaceutical landscape.
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